Evidence Dimension 1 – Lipophilicity (XLogP3-AA): Meta-Bromo Substitution Increases logP by ~0.9 Units vs. Non-Halogenated Parent Scaffold
The meta-bromo substituent on the benzamide phenyl ring elevates the computed XLogP3-AA of the target compound to 3.4, compared to an estimated XLogP of ~2.5 for the non-halogenated analog N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide (C₁₆H₁₅N₃O₃S₂, MW 361.43) [1]. This ~0.9 log unit increase corresponds to an approximately 8-fold increase in octanol-water partition coefficient, directly enhancing passive membrane permeability while remaining within the optimal Lipinski logP range (≤5) [2]. By contrast, the ortho-chloro analog 2-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide has an estimated XLogP of ~2.9, and the para-bromo regioisomer 4-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide shares the same calculated XLogP of 3.4 as the target compound but differs in the vector of the bromine atom relative to the amide linkage, altering molecular shape and target complementarity [1].
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.4 (PubChem computed) |
| Comparator Or Baseline | Non-halogenated parent: XLogP ≈2.5 (estimated); ortho-Cl analog: ≈2.9; para-Br regioisomer: 3.4 |
| Quantified Difference | ΔXLogP ≈ +0.9 vs. non-halogenated parent; equivalent XLogP but altered bromine vector vs. para-Br regioisomer |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
The meta-bromo substitution achieves an optimal lipophilicity window (logP 3–4) that balances membrane permeability with aqueous solubility, which is critical for consistent dose-response behavior in cell-based assays and reduces the risk of non-specific protein binding compared to higher-logP analogs.
- [1] PubChem Compound Summary for CID 3662693, 3-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
